molecular formula C9H10N2 B1297897 5,7-Dimethyl-1H-indazole CAS No. 43067-41-0

5,7-Dimethyl-1H-indazole

Cat. No. B1297897
CAS RN: 43067-41-0
M. Wt: 146.19 g/mol
InChI Key: VHRWRRDBAJITLR-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indazole is an organic compound with the molecular formula C9H10N2 . It has an average mass of 146.189 Da and a monoisotopic mass of 146.084396 Da .


Synthesis Analysis

The synthesis of 1H-indazole, which includes 5,7-Dimethyl-1H-indazole, has been studied extensively . A new practical synthesis of 1H-indazole was presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .


Molecular Structure Analysis

The molecular structure of 5,7-Dimethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has two hydrogen bond acceptors, one hydrogen bond donor, and no freely rotating bonds .


Physical And Chemical Properties Analysis

5,7-Dimethyl-1H-indazole has a density of 1.1±0.1 g/cm3, a boiling point of 299.9±9.0 °C at 760 mmHg, and a flash point of 138.1±11.7 °C . It has a molar refractivity of 46.3±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 127.6±3.0 cm3 .

Future Directions

Indazole-containing derivatives, including 5,7-Dimethyl-1H-indazole, represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . Future research may focus on exploring the medicinal properties of indazole for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

5,7-Dimethyl-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For example, they can inhibit, regulate, or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These interactions can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

Indazole compounds are known to affect a variety of pathways due to their wide range of medicinal applications . For example, they can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Pharmacokinetics

The compound’s physical properties, such as its melting point (171-172 °c) and density (1145±006 g/cm3), have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Indazole compounds are known to have a wide range of effects due to their medicinal applications . For example, they can have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

The synthesis of indazole compounds can be influenced by various factors, including the presence of transition metals, reductive cyclization reactions, and the formation of c–n and n–n bonds .

properties

IUPAC Name

5,7-dimethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)9-8(4-6)5-10-11-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRWRRDBAJITLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343443
Record name 5,7-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1H-indazole

CAS RN

43067-41-0
Record name 5,7-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(2,4,6-trimethyl-phenyl)-acetamide (23.8 g, 133 mmol) (prepared as described in Example 12) was dissolved in a mixture of toluene (300 mL) and glacial AcOH (10.4 g, 173 mmol, 1.3 eq) and then treated slowly with isoamyl nitrite (20.3 g, 23.2 mL, 173 mmol, 1.3 eq). The mixture was heated at reflux overnight or until all the starting material was consumed as judged by TLC (30% EtOAc-hexanes). The solution was then poured into H2O (1.3 L) and extracted with EtOAc (2×300 mL). The combined organic extracts were then washed with saturated aq. NaHCO3 solution (2×200 mL) and brine (1×100 mL). The extracts were dried (MgSO4), filtered, and concentrated to provide 19.5 g of 5,7-dimethyl-1H-indazole 2 as a red waxy solid. This material was carried on without additional purification. RP-HPLC Method: 2-100% B in 2 minutes
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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